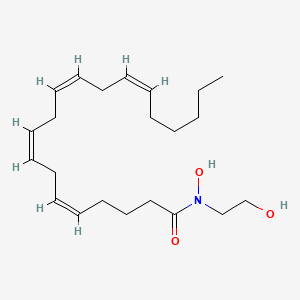

N-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

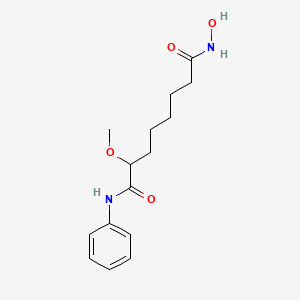

N-Arachidonoyl-N-(2-Hydroxyethyl)hydroxylamin ist ein synthetisches Analogon von Anandamid, einem endogenen Cannabinoid-Neurotransmitter. Diese Verbindung ist bekannt für ihre Fähigkeit, die Wirkungen von Δ9-Tetrahydrocannabinol, dem psychoaktiven Bestandteil von Marihuana, nachzuahmen. Es hat eine Summenformel von C22H37NO3 und ein Molekulargewicht von 363,5 g/mol.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Arachidonoyl-N-(2-Hydroxyethyl)hydroxylamin beinhaltet typischerweise die Amidierung von Arachidonsäure mit 2-Hydroxyethylamin. Die Reaktion wird in Gegenwart eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) durchgeführt. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für N-Arachidonoyl-N-(2-Hydroxyethyl)hydroxylamin sind nicht gut dokumentiert. Die großtechnische Synthese würde wahrscheinlich ähnliche Reaktionsbedingungen wie die Laborsynthese umfassen, mit Optimierungen hinsichtlich Ausbeute und Reinheit. Dazu könnte die Verwendung von Durchflussreaktoren und automatisierten Reinigungssystemen gehören.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Arachidonoyl-N-(2-Hydroxyethyl)hydroxylamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Sie kann reduziert werden, um Amine zu bilden.

Substitution: Sie kann nucleophile Substitutionsreaktionen eingehen, bei denen die Hydroxylamingruppe durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Nucleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Produziert Oxide und Ketone.

Reduktion: Produziert primäre und sekundäre Amine.

Substitution: Produziert verschiedene substituierte Hydroxylamine.

Wissenschaftliche Forschungsanwendungen

N-Arachidonoyl-N-(2-Hydroxyethyl)hydroxylamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung verwendet, um das Verhalten von Endocannabinoiden und deren Analoga zu untersuchen.

Biologie: Untersucht auf seine Rolle bei der Modulation des Endocannabinoid-Systems und seine Auswirkungen auf zelluläre Signalwege.

Medizin: Erforscht auf potenzielle therapeutische Anwendungen bei der Schmerzbehandlung, dem Neuroprotection und bei entzündungshemmenden Behandlungen.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika und bioaktiver Verbindungen.

Wirkmechanismus

N-Arachidonoyl-N-(2-Hydroxyethyl)hydroxylamin übt seine Wirkungen aus, indem es an Cannabinoid-Rezeptoren bindet, insbesondere an den zentralen Cannabinoid-Rezeptor (CB1) und den peripheren Cannabinoid-Rezeptor (CB2). Es ahmt die Wirkung von Anandamid nach, was zur Aktivierung dieser Rezeptoren und zur anschließenden Modulation verschiedener Signalwege führt. Dazu gehören die Hemmung der Adenylatcyclase, die Modulation von Ionenkanälen und die Aktivierung von mitogenaktivierten Proteinkinase (MAPK) .

Wirkmechanismus

N-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine exerts its effects by binding to cannabinoid receptors, specifically the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). It mimics the action of anandamide, leading to the activation of these receptors and subsequent modulation of various signaling pathways. This includes the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs) .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Anandamid (N-Arachidonoylethanolamin): Ein endogener Cannabinoid-Neurotransmitter mit ähnlicher Bindungsaffinität zu CB1- und CB2-Rezeptoren.

N-Arachidonoyldopamin: Ein weiteres Endocannabinoid, das als Agonist des CB1-Rezeptors und des transienten Rezeptorpotenzials V1 (TRPV1) Ionenkanals wirkt.

N-Arachidonoyl-gamma-Aminobuttersäure: Ein endogenes Lipidamid mit neuroprotektiven und zerebrovaskulären Wirkungen.

Einzigartigkeit

N-Arachidonoyl-N-(2-Hydroxyethyl)hydroxylamin ist aufgrund seiner spezifischen Struktur einzigartig, die es ihm ermöglicht, selektiv an Cannabinoid-Rezeptoren zu binden und deren Aktivität zu modulieren. Dies macht es zu einem wertvollen Werkzeug, um das Endocannabinoid-System zu studieren und potenzielle therapeutische Anwendungen zu erforschen .

Eigenschaften

Molekularformel |

C22H37NO3 |

|---|---|

Molekulargewicht |

363.5 g/mol |

IUPAC-Name |

(5Z,8Z,11Z,14Z)-N-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide |

InChI |

InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23(26)20-21-24/h6-7,9-10,12-13,15-16,24,26H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- |

InChI-Schlüssel |

GSKSTUBDYCGHNA-DOFZRALJSA-N |

Isomerische SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N(CCO)O |

Kanonische SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)N(CCO)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N6-methoxy-2-[(4-methoxyphenyl)ethynyl]adenosine](/img/structure/B10851573.png)

![N6-methoxy-2-[(4-pyridinyl)ethynyl]adenosine](/img/structure/B10851574.png)

![N6-methoxy-2-[(2-pyridinyl)ethynyl]adenosine](/img/structure/B10851576.png)

![N6-methoxy-2-[(4-methylphenyl)ethynyl]adenosine](/img/structure/B10851581.png)

![N6-methoxy-2-[(4-pentylphenyl)ethynyl]adenosine](/img/structure/B10851592.png)

![N-allyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851608.png)